molecular formula C28H28N4O7 B11020934 N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-methyl-1-oxobutan-2-yl]pyridine-3,4-dicarboxamide

N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-methyl-1-oxobutan-2-yl]pyridine-3,4-dicarboxamide

Cat. No.: B11020934
M. Wt: 532.5 g/mol
InChI Key: WGKKFXXBFWUBRH-VWLOTQADSA-N
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Description

N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-methyl-1-oxobutan-2-yl]pyridine-3,4-dicarboxamide is a complex organic compound characterized by its unique structure, which includes multiple benzodioxin rings and a pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-methyl-1-oxobutan-2-yl]pyridine-3,4-dicarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxin intermediates, followed by their coupling with the pyridine dicarboxamide core. Key steps include:

    Formation of Benzodioxin Rings: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.

    Amidation Reaction: The benzodioxin intermediates are then reacted with pyridine-3,4-dicarboxylic acid derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bonds.

    Final Coupling: The final step involves the coupling of the benzodioxin-amino intermediate with the pyridine dicarboxamide core under mild conditions to ensure the integrity of the functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-methyl-1-oxobutan-2-yl]pyridine-3,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxin rings can be oxidized to form quinone derivatives.

    Reduction: The amide bonds can be reduced to amines under strong reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH~4~) or borane (BH~3~) in tetrahydrofuran (THF).

    Substitution: Nitration with nitric acid (HNO~3~) and sulfuric acid (H~2~SO~4~), halogenation with bromine (Br~2~) or chlorine (Cl~2~).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and protein-ligand binding due to its multiple functional groups and potential bioactivity.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of N4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-methyl-1-oxobutan-2-yl]pyridine-3,4-dicarboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The benzodioxin rings and pyridine core could facilitate binding to hydrophobic pockets or active sites, while the amide linkages might form hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

    N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-methyl-1-oxobutan-2-yl]pyridine-2,4-dicarboxamide: Similar structure but with a different substitution pattern on the pyridine ring.

    N~4~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-(3-methyl-1-oxobutan-2-yl)pyridine-3,4-dicarboxamide: Lacks the additional benzodioxin ring, which may affect its reactivity and binding properties.

Uniqueness

The uniqueness of N4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~3~-[(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-methyl-1-oxobutan-2-yl]pyridine-3,4-dicarboxamide lies in its dual benzodioxin rings and the specific arrangement of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C28H28N4O7

Molecular Weight

532.5 g/mol

IUPAC Name

4-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-N-[(2S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-methyl-1-oxobutan-2-yl]pyridine-3,4-dicarboxamide

InChI

InChI=1S/C28H28N4O7/c1-16(2)25(28(35)31-18-4-6-22-24(14-18)39-12-10-37-22)32-27(34)20-15-29-8-7-19(20)26(33)30-17-3-5-21-23(13-17)38-11-9-36-21/h3-8,13-16,25H,9-12H2,1-2H3,(H,30,33)(H,31,35)(H,32,34)/t25-/m0/s1

InChI Key

WGKKFXXBFWUBRH-VWLOTQADSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC2=C(C=C1)OCCO2)NC(=O)C3=C(C=CN=C3)C(=O)NC4=CC5=C(C=C4)OCCO5

Canonical SMILES

CC(C)C(C(=O)NC1=CC2=C(C=C1)OCCO2)NC(=O)C3=C(C=CN=C3)C(=O)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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